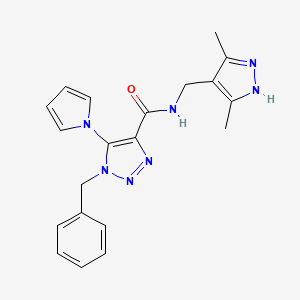

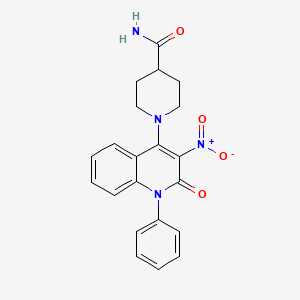

![molecular formula C21H15FN2OS2 B2503053 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896019-08-2](/img/structure/B2503053.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibitory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with various reagents to introduce different substituents into the molecule. For instance, refluxing benzothiazoles with acetic acid can lead to the formation of N-(benzo[d]thiazol-2-yl)acetamides with different substituents depending on the nature of the benzothiazole moiety . Another approach involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid, followed by acetylation and further reactions with heterocyclic ring systems to yield various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives . These methods demonstrate the versatility in synthesizing a wide range of benzothiazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques, including NMR, FTIR, and mass spectroscopy. X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-interactions, which can influence the compound's physical properties and biological activities . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological activities. For example, the presence of amide and thioamide groups can facilitate hydrogen bonding interactions, which are significant for the binding of these compounds to biological targets such as enzymes or receptors . The reactivity of these functional groups can also be modified by introducing different substituents, which can enhance the compound's pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and pKa, are influenced by their molecular structure. The determination of acidity constants (pKa) can provide information on the compound's ionization state at different pH levels, which is important for its absorption, distribution, and excretion in biological systems . The photophysical properties, such as fluorescence and absorption, can also be studied to understand the compound's behavior under different conditions .

科学的研究の応用

Antitumor Activity

Derivatives of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide have shown promising antitumor activity. Synthesized compounds were screened for potential antitumor activity against approximately 60 human tumor cell lines from nine neoplastic diseases, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds with the benzothiazole and fluorophenyl moieties have been investigated for their antimicrobial activities. Synthesized derivatives demonstrated antimicrobial action against Gram-negative and Gram-positive bacteria, as well as fungal species such as Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013). Another study found N-phenylacetamide derivatives containing 4-arylthiazole moieties to show significant antibacterial activities, with one compound causing cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Lu, Zhou, Wang, & Jin, 2020).

Kinase Inhibitory and Other Activities

N-Benzyl substituted acetamide derivatives containing thiazole instead of pyridine have been synthesized and evaluated for Src kinase inhibitory activities, showing inhibition in certain cell lines, which indicates potential for cancer treatment (Fallah-Tafti et al., 2011). Additionally, derivatives have been synthesized for inhibiting VEGF-A, a key target in cancer research, with promising antiproliferative effects observed in studies (Prashanth et al., 2014).

Anticonvulsant and Neurological Effects

Further research has investigated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, highlighting the potential for these compounds in treating seizures (Nath et al., 2021).

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2OS2/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGJPDXYMIDTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

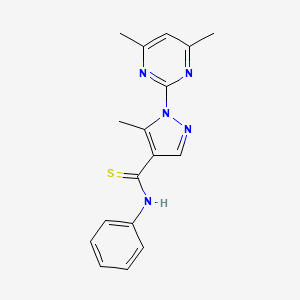

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)

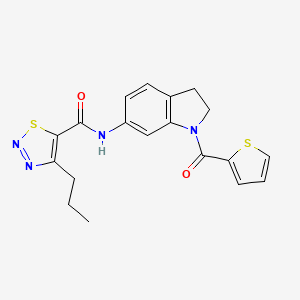

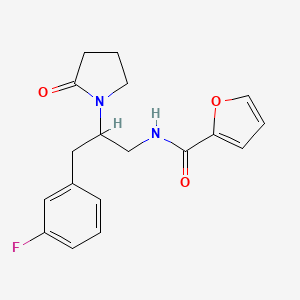

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

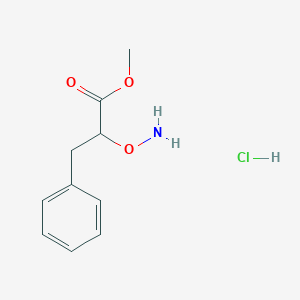

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)